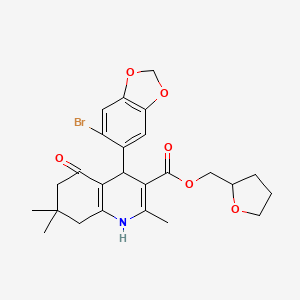![molecular formula C18H23ClN2O2 B4920460 N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as ACE or ACE-011 and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
ACE enhances the signaling pathways involved in BMP-mediated bone formation by binding to BMP ligands and facilitating the interaction between BMPs and their receptors. This leads to the activation of downstream signaling pathways and ultimately results in bone formation.
Biochemical and Physiological Effects:
ACE has been shown to enhance bone formation in various animal models. Studies have also shown that ACE can improve bone density and strength in osteoporotic animals. Additionally, ACE has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ACE in lab experiments include its high purity and specificity for BMP signaling pathways. However, one limitation is that ACE can be expensive to produce and may not be readily available in large quantities.
Orientations Futures
There are several potential future directions for research on ACE. One area of interest is the development of ACE-based therapies for bone regeneration and osteoporosis treatment. Additionally, ACE could be used in the development of new drugs for inflammatory diseases. Further studies are also needed to understand the long-term effects of ACE on bone formation and to optimize its use in clinical settings.
In conclusion, ACE is a chemical compound that has potential applications in various fields, particularly in bone formation and regeneration. Its mechanism of action involves enhancing BMP signaling pathways, and it has been shown to have anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on ACE.
Méthodes De Synthèse
The synthesis of ACE involves the reaction of 5-chloro-2-nitroaniline with 1-adamantyl ethyl bromide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
ACE has been studied extensively for its potential use as a bone morphogenetic protein (BMP) co-receptor. BMPs are a group of proteins that play a crucial role in bone formation and regeneration. ACE acts as a BMP co-receptor and enhances the signaling pathways involved in bone formation.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-11(20-16-7-15(19)2-3-17(16)21(22)23)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,11-14,20H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJIPWWOMVPEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)




![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![4-(3-chloro-4-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4920442.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylic acid](/img/structure/B4920452.png)

